4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of pyrrole-2-carboxylic acid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrrole ring can influence its binding affinity and reactivity with enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group.
3-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the chlorine atom.
4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but has a methyl group on the nitrogen atom instead of the carbon atom.
Uniqueness
4-Chloro-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific combination of chlorine, methyl, and carboxylic acid groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H6ClNO2 |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-chloro-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10) |
InChI Key |
KUCWXLVDBHKHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1Cl)C(=O)O |
Origin of Product |
United States |
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